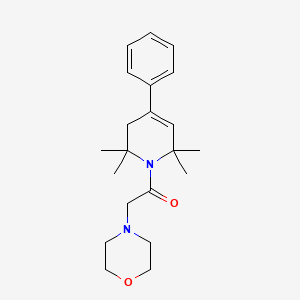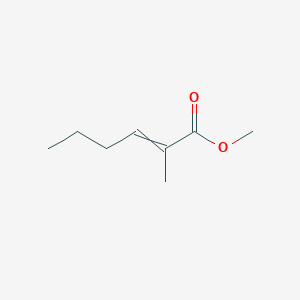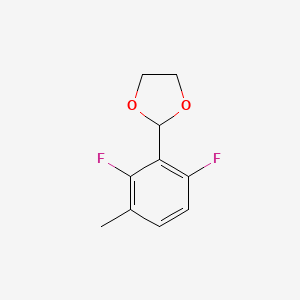
2-(2,6-Difluoro-3-methylphenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- is a heterocyclic organic compound. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a difluoromethylphenyl group attached to the dioxolane ring. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
Formation of the Intermediate: The aldehyde or ketone reacts with ethylene glycol in the presence of an acid catalyst to form a hemiacetal intermediate.
Cyclization: The hemiacetal undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Key steps include:
Reactor Design: Continuous flow reactors are often used to ensure efficient mixing and heat transfer.
Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The difluoromethylphenyl group enhances its binding affinity and specificity. Pathways involved include:
Receptor Binding: Interaction with G-protein coupled receptors or ion channels.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog without the difluoromethylphenyl group.
1,3-Dioxane: A six-membered ring analog with similar properties.
Tetrahydrofuran (THF): A related compound with a four-membered ring.
Uniqueness
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- is unique due to the presence of the difluoromethylphenyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C10H10F2O2 |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
2-(2,6-difluoro-3-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O2/c1-6-2-3-7(11)8(9(6)12)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |
InChI-Schlüssel |
BZQDUWORXIKJCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)C2OCCO2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



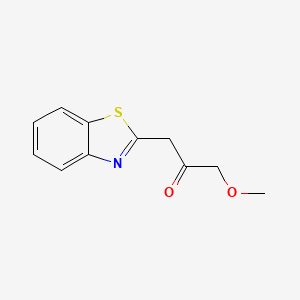
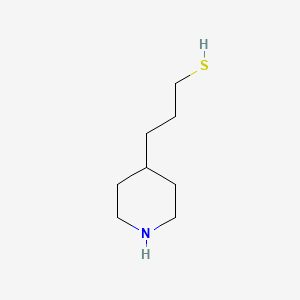

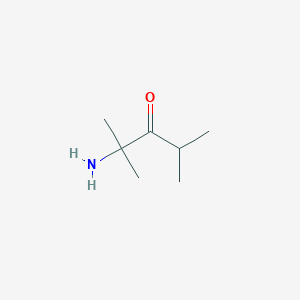

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)

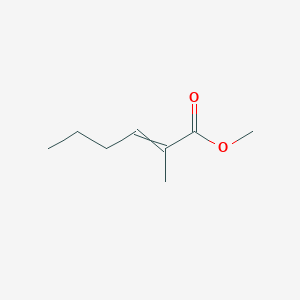

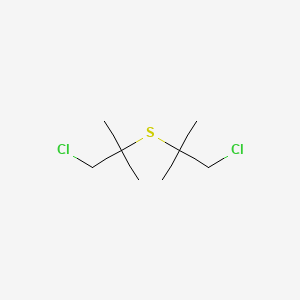
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)
